molecular formula C33H38N2O4 B12032547 4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12032547
M. Wt: 526.7 g/mol
InChI Key: IVRXSFSCEVLVFC-OWWNRXNESA-N
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Description

4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the protection of hydroxyl groups, halogen exchange reactions, and coupling reactions. One common method involves the use of benzyl protection for hydroxyl groups, followed by halogen exchange reactions to introduce the desired substituents . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like copper iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-methylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • 4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-isopropylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Its structure allows for diverse chemical modifications, making it a valuable compound for research and development .

Properties

Molecular Formula

C33H38N2O4

Molecular Weight

526.7 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C33H38N2O4/c1-5-24-13-15-26(16-14-24)30-29(32(37)33(38)35(30)20-19-34(6-2)7-3)31(36)27-17-18-28(23(4)21-27)39-22-25-11-9-8-10-12-25/h8-18,21,30,36H,5-7,19-20,22H2,1-4H3/b31-29+

InChI Key

IVRXSFSCEVLVFC-OWWNRXNESA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCN(CC)CC

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCN(CC)CC

Origin of Product

United States

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